Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide
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Overview
Description
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide is an organic compound with the molecular formula C14H14O2S2. It is characterized by the presence of two methoxy-substituted biphenyl groups connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide typically involves the reaction of 4-methoxybiphenyl with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-methoxybiphenyl using sulfur dichloride (S2Cl2) or sulfur monochloride (SCl2) as the oxidizing agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide may involve large-scale oxidative coupling processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl) disulfide: Similar structure but with different substitution patterns.
Bis(4-aminophenyl) disulfide: Contains amino groups instead of methoxy groups.
Bis(4-cyanophenyl) disulfide: Contains cyano groups instead of methoxy groups.
Uniqueness
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other disulfide compounds .
Properties
CAS No. |
502485-21-4 |
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Molecular Formula |
C26H22O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxy-5-phenylphenyl)disulfanyl]-4-phenylbenzene |
InChI |
InChI=1S/C26H22O2S2/c1-27-23-15-13-21(19-9-5-3-6-10-19)17-25(23)29-30-26-18-22(14-16-24(26)28-2)20-11-7-4-8-12-20/h3-18H,1-2H3 |
InChI Key |
ZWKDJUBCFDGBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)SSC3=C(C=CC(=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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